Glycidyl oleate-d5

LC-MS/MS Stable Isotope Dilution Food Contaminant Analysis

Glycidyl oleate-d5 (CAS: 1426395-63-2) is a stable isotope-labeled derivative of the food-borne toxicant glycidyl oleate, characterized by the substitution of five hydrogen atoms with deuterium on the oleic acid moiety. It serves primarily as an internal standard (IS) for the precise quantification of glycidyl esters (GEs) in edible oils, fats, and complex food matrices using hyphenated mass spectrometry techniques such as LC-MS/MS and GC-MS/MS.

Molecular Formula C21H38O3
Molecular Weight 343.6 g/mol
Cat. No. B12401437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidyl oleate-d5
Molecular FormulaC21H38O3
Molecular Weight343.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1CO1
InChIInChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D
InChIKeyVWYIWOYBERNXLX-FNKKQMTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycidyl Oleate-d5 Specifications and Analytical Role for Procurement in Food Safety and Bioanalysis


Glycidyl oleate-d5 (CAS: 1426395-63-2) is a stable isotope-labeled derivative of the food-borne toxicant glycidyl oleate, characterized by the substitution of five hydrogen atoms with deuterium on the oleic acid moiety . It serves primarily as an internal standard (IS) for the precise quantification of glycidyl esters (GEs) in edible oils, fats, and complex food matrices using hyphenated mass spectrometry techniques such as LC-MS/MS and GC-MS/MS . The isotopic enrichment is typically ≥98 atom % D , ensuring a sufficient mass difference (+5 Da relative to the unlabeled analyte, M = 338.5) for chromatographic co-elution and spectral resolution [1].

Why Glycidyl Oleate-d5 Cannot Be Substituted by Unlabeled or Structurally Analogous Internal Standards in Quantitative MS Workflows


The procurement of a deuterated internal standard like glycidyl oleate-d5 is critical because generic, unlabeled analogs (e.g., glycidyl palmitate) or structurally similar surrogates (e.g., 3-MCPD-d5) fail to provide sufficient analytical accuracy for regulatory compliance [1]. Unlabeled standards cannot be distinguished from native target analytes by mass spectrometry, precluding isotope dilution mass spectrometry (IDMS) entirely [2]. While alternative deuterated GEs (e.g., glycidyl palmitate-d5) or structurally related compounds (e.g., 3-MCPD-d5) are commercially available, their differential chromatographic retention, extraction recovery, and ionization efficiency in lipid-rich matrices introduce systematic bias [3]. Specifically, in indirect analytical methods, the use of free 3-MCPD-d5 instead of an ester-bound GE internal standard has been shown to cause an overestimation of analyte concentration by 7–15% due to differential behavior during transesterification [3]. Consequently, exact isotopic matching between the internal standard and the target analyte is necessary to compensate for matrix effects and ensure traceability to ISO 18363 and AOAC Official Method 2013.16 .

Quantitative Performance Evidence for Glycidyl Oleate-d5 in Validated Analytical Methods


Enhanced Detection Sensitivity via Stable Isotope Dilution Analysis (SIDA)

The incorporation of glycidyl oleate-d5 as an internal standard in SIDA-based LC-MS/MS methods enables detection limits that are quantitatively superior to non-SIDA methods. This approach lowers the method detection limit (MDL) by a factor of 5–10 compared to previously published methods that did not utilize deuterated GE internal standards for all analytes [1].

LC-MS/MS Stable Isotope Dilution Food Contaminant Analysis

Superior Accuracy via Exact Correction of Matrix Effects

Glycidyl oleate-d5, as an exact isotopic match, co-elutes with the native analyte and experiences identical matrix-induced ion suppression or enhancement in GC-MS and LC-MS/MS, enabling precise correction . This contrasts with structurally related internal standards (e.g., 3-MCPD-d5) which exhibit differential extraction and ionization behavior in lipid-rich samples. In method validations using exact isotopic internal standards like glycidyl oleate-d5, mean recovery rates for glycidyl esters in spiked vegetable oils ranged from 91.4% to 97.0% with relative standard deviations (RSD) of 4.4%–8.6% [1].

GC-MS Matrix Effect Correction Edible Oil Analysis

Minimization of Systematic Bias in Indirect Analytical Methods

When quantifying glycidyl esters using indirect methods (i.e., hydrolysis to free glycidol followed by derivatization), the choice of internal standard profoundly impacts accuracy. Glycidyl oleate-d5, being an ester-bound internal standard, tracks the hydrolysis efficiency of the target GE more faithfully than free deuterated glycidol or 3-MCPD-d5. Comparative studies have demonstrated that substituting an ester-bound deuterated internal standard with a free deuterated standard results in a systematic overestimation of 7–15% [1]. International standard ISO 18363-4 mandates the use of an isotopic labeled ester-bound internal standard to correct for glycidyl ester overestimation arising from 3-MCPD-induced glycidol formation during sample workup [2].

Method Bias GC-MS/MS ISO 18363

Regulatory Compliance and Traceability for Global Food Trade

Glycidyl oleate-d5 is specifically cited as a suitable internal standard in methods aligned with major international food safety regulations . The compound enables laboratories to achieve the required limits of quantification (LOQs) and accuracy stipulated by AOAC Official Method 2013.16 and the Chinese national standard GB 5009.191-2024 for the determination of GEs in infant formula and edible oils . In contrast, the use of non-isotopic or single-surrogate internal standards is not recognized as a valid approach for IDMS within these official frameworks due to the requirement for matrix-matched, isotope-labeled internal standards [1].

AOAC 2013.16 GB 5009.191-2024 Food Safety Regulation

Validated Application Scenarios for Glycidyl Oleate-d5 in Food Testing and Research


Regulatory Compliance Testing for GE Contaminants in Edible Oils and Fats

Glycidyl oleate-d5 is the designated internal standard for quantifying glycidyl oleate in vegetable oils (e.g., palm, soybean, olive) according to ISO 18363 and AOAC 2013.16 . Its use enables laboratories to achieve method detection limits of 1–3 μg/kg using 0.5 g oil samples, a 5–10 fold improvement over non-SIDA methods [4]. This is critical for demonstrating compliance with EU Regulation 2020/1322, which sets maximum levels for GE in oils and fats intended for infant food.

Accurate Quantification of GE in Infant Formula and Complex Food Matrices

Infant formula contains complex lipids and emulsifiers that cause severe matrix effects. Glycidyl oleate-d5, as an exact isotopic internal standard, co-elutes with the native analyte and corrects for ion suppression, enabling mean recoveries of 91.4%–97.0% with RSDs below 9% . This level of accuracy is essential for low-level quantification (ppb range) of genotoxic GEs in products intended for vulnerable populations [4].

Method Development and Validation in Food Testing Laboratories

Procurement of glycidyl oleate-d5 is necessary for developing and validating new direct or indirect analytical methods for GEs. The compound serves as a primary calibrant for stable isotope dilution analysis (SIDA), eliminating the 7–15% overestimation bias associated with using free deuterated internal standards in indirect hydrolysis methods . This ensures method accuracy and robustness during collaborative trials and inter-laboratory comparisons [4].

Mechanistic Studies of GE Formation and Mitigation in Oil Refining

In research investigating the formation of glycidyl esters during the deodorization of vegetable oils, glycidyl oleate-d5 can be used as a stable isotope-labeled tracer . By spiking deuterated GE precursors, researchers can track the interconversion between 3-MCPD esters and glycidyl esters, quantifying formation rates and evaluating the efficacy of mitigation strategies (e.g., washing, double deodorization) with high precision .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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